molecular formula C8H17NO B2733078 2-Amino-2-cyclopentylpropan-1-ol CAS No. 1270341-03-1

2-Amino-2-cyclopentylpropan-1-ol

Cat. No. B2733078
CAS RN: 1270341-03-1
M. Wt: 143.23
InChI Key: DWICMGUZLSOKFX-UHFFFAOYSA-N
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Description

“2-Amino-2-cyclopentylpropan-1-ol” is a chemical compound with the CAS Number: 1270341-03-1 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 2-amino-2-cyclopentyl-1-propanol . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO/c1-8(9,6-10)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 143.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Proline Mimetic in POP Inhibitors

A study explored the use of a cyclopent-2-enecarbonyl moiety, similar in structure to "2-Amino-2-cyclopentylpropan-1-ol," as a proline mimetic at the P2 position of prolyl oligopeptidase (POP) inhibitors. This replacement increased the lipophilicity of POP inhibitors, showcasing its potential in enhancing the pharmacokinetic properties of therapeutic agents (Jarho et al., 2004).

Insulin Secretion and Glucose Tolerance

Another research avenue involved the modification of enzymes like dipeptidyl-peptidase IV (DPP IV), which interacts with compounds structurally related to "this compound." The study highlighted the potential of certain enzyme inhibitors to enhance insulin secretion and improve glucose tolerance, indicating the compound's relevance in diabetes research (Marguet et al., 2000).

Cyclin-dependent Kinase Inhibitors

Cyclin-dependent kinases (cdk), crucial for cell division cycle regulation, have been targeted using compounds structurally analogous to "this compound." Such studies underscore the compound's potential in developing new antimitotic and antitumor drugs (Havlícek et al., 1997).

MMP Inhibitors with Cyclopropane-derived Peptidomimetics

Research on matrix metalloproteinase (MMP) inhibitors incorporated cyclopropane-derived peptidomimetics, akin to "this compound," to induce conformational constraints, enhancing the inhibitory activity against MMPs. This approach could lead to novel treatments for diseases involving tissue remodeling and inflammation (Reichelt et al., 2002).

Ethylene Biosynthesis and Plant Growth

A study on the synthesis of racemic, optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a precursor to the plant growth hormone ethylene, highlights the application of cyclopropane derivatives in agriculture, potentially influencing plant growth and development (Pirrung et al., 1989).

Safety and Hazards

The safety information for “2-Amino-2-cyclopentylpropan-1-ol” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the substance is harmful if swallowed, while H315 means it causes skin irritation .

properties

IUPAC Name

2-amino-2-cyclopentylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(9,6-10)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWICMGUZLSOKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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